Cas no 52186-76-2 (ethyl cyclopropanecarboximidoate)

Ethyl cyclopropanecarboximidoate is a specialized organic compound featuring a cyclopropane ring conjugated with an imidoate ester functional group. Its strained cyclopropane structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for cyclopropanation reactions and as a precursor for heterocyclic compounds. The ethyl ester moiety enhances solubility in common organic solvents, facilitating handling and reaction conditions. This compound is often employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to introduce cyclopropane motifs, which are prevalent in bioactive molecules. Its stability under controlled conditions ensures consistent performance in demanding synthetic applications.
ethyl cyclopropanecarboximidoate structure
52186-76-2 structure
Product Name:ethyl cyclopropanecarboximidoate
CAS No:52186-76-2
MF:C6H11NO
MW:113.157641649246
CID:936513
PubChem ID:14518434
Update Time:2025-08-03

ethyl cyclopropanecarboximidoate Chemical and Physical Properties

Names and Identifiers

    • CYCLOPROPANECARBOXIMIDIC ACID ETHYL ESTER
    • ethyl cyclopropanecarboximidate
    • Cyclopropyl-imino-O-ethylester
    • HIZBBMJRKKKMKY-UHFFFAOYSA-N
    • DTXSID80561225
    • AKOS005174046
    • Ethyl cyclopropanecarbimidate
    • DA-05236
    • HS-3066
    • Cyclopropanecarboximidic acid ethylester
    • 52186-76-2
    • SCHEMBL2395928
    • ethyl cyclopropanecarboximidoate
    • MDL: MFCD07787095
    • Inchi: 1S/C6H11NO/c1-2-8-6(7)5-3-4-5/h5,7H,2-4H2,1H3
    • InChI Key: HIZBBMJRKKKMKY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC1)=N

Computed Properties

  • Exact Mass: 113.08400
  • Monoisotopic Mass: 113.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 96.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.1
  • Boiling Point: 119.2°C at 760 mmHg
  • Flash Point: 25.9°C
  • Refractive Index: 1.511
  • PSA: 33.08000
  • LogP: 1.50990

ethyl cyclopropanecarboximidoate Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl cyclopropanecarboximidoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B126108-10mg
ethyl cyclopropanecarboximidoate
52186-76-2
10mg
$ 50.00 2022-06-01
TRC
B126108-50mg
ethyl cyclopropanecarboximidoate
52186-76-2
50mg
$ 115.00 2022-06-01
TRC
B126108-100mg
ethyl cyclopropanecarboximidoate
52186-76-2
100mg
$ 160.00 2022-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Ethyl cyclopropanecarbimidate
52186-76-2 98%
500mg
¥3927.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651472-1g
Ethyl cyclopropanecarbimidate
52186-76-2 98%
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¥4704.00 2024-05-10

Additional information on ethyl cyclopropanecarboximidoate

Ethyl Cyclopropanecarboximidoate (CAS No. 52186-76-2): A Versatile Building Block in Organic Synthesis

Ethyl cyclopropanecarboximidoate (CAS No. 52186-76-2) is a specialized organic compound with a unique cyclopropane backbone and an imidoate functional group. This compound has garnered significant attention in recent years due to its utility as a key intermediate in pharmaceutical, agrochemical, and material science applications. The cyclopropane ring structure imparts remarkable steric and electronic properties, making it valuable for designing bioactive molecules with enhanced stability and selectivity.

In the context of green chemistry trends, researchers are increasingly exploring ethyl cyclopropanecarboximidoate derivatives as sustainable alternatives for traditional reagents. Its molecular architecture allows for efficient ring-opening reactions, enabling the synthesis of complex heterocycles – a hot topic in drug discovery forums. Recent studies highlight its role in developing next-generation catalysts, particularly in asymmetric synthesis where the cyclopropane moiety acts as a chiral inducer.

The compound's structure-activity relationship (SAR) has become a frequent search term among medicinal chemists. Computational chemistry databases reveal growing queries about "cyclopropanecarboximidoate solubility" and "ethyl imidoate stability," reflecting practical formulation challenges. Advanced purification techniques like preparative HPLC have been successfully applied to obtain high-purity grades (>98%) of this compound, addressing another common user concern found in synthesis forums.

From a spectroscopic characterization perspective, 52186-76-2 exhibits distinctive NMR patterns: the cyclopropane protons appear as characteristic multiplets at δ 0.8-1.2 ppm, while the ethoxy group shows a triplet-quartet pattern between δ 1.3-4.0 ppm. These spectral features are frequently discussed in organic chemistry Q&A platforms, particularly regarding reaction monitoring. Mass spectrometry typically displays a molecular ion peak at m/z 127 [M+] with fragmentation patterns that aid in structural confirmation.

Industrial applications leverage ethyl cyclopropanecarboximidoate's ability to undergo 1,3-dipolar cycloadditions – a trending research area in polymer science. Patent analysis shows increasing incorporation into specialty monomers for high-performance materials. The compound's thermal stability (decomposition >180°C) makes it suitable for high-temperature processes, a feature often searched by process chemists optimizing reaction conditions.

Safety data sheets emphasize standard organic compound handling procedures, with particular attention to moisture-sensitive storage requirements – a practical consideration generating numerous workplace safety queries. The compound's hydrolysis kinetics have been extensively studied, revealing pH-dependent degradation pathways important for formulation scientists developing stable reagent solutions.

Emerging applications in bioconjugation chemistry have expanded the utility of CAS 52186-76-2, particularly in probe development for biological imaging. Its reactive imidoate group efficiently couples with amine-containing biomolecules under mild conditions, a technique gaining traction in chemical biology research. This aligns with current scientific trends toward multifunctional molecular tools.

Analytical method development for ethyl cyclopropanecarboximidoate quantification frequently appears in chromatography forums. Reverse-phase HPLC methods using C18 columns with acetonitrile/water mobile phases provide excellent resolution, while GC-MS methods offer complementary analysis for volatile derivatives. These technical discussions address common laboratory challenges in quality control procedures.

The future research trajectory for 52186-76-2 appears focused on flow chemistry applications and continuous manufacturing processes. Recent conference proceedings highlight its potential in microreactor systems, where the cyclopropane ring's strain energy can be harnessed for rapid, controlled transformations – a cutting-edge approach aligning with Industry 4.0 initiatives in chemical production.

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